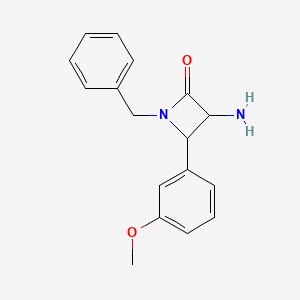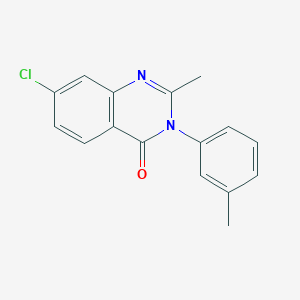
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique chemical structure, may exhibit interesting properties that could be valuable in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might include:
Starting Materials: 2-Amino-5-chlorobenzonitrile and m-toluidine.
Reaction Conditions: The reaction may be carried out in the presence of a catalyst such as acetic acid, under reflux conditions.
Steps: The process generally involves the formation of an intermediate, followed by cyclization to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Large-Scale Reactions: Using larger quantities of starting materials and solvents.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazoline derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and affecting signal transduction pathways.
DNA/RNA: Interacting with nucleic acids and influencing gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-2-methylquinazolin-4(3H)-one: Lacks the m-tolyl group.
2-Methyl-3-(m-tolyl)quinazolin-4(3H)-one: Lacks the chlorine atom.
7-Chloro-3-(m-tolyl)quinazolin-4(3H)-one: Lacks the methyl group.
Uniqueness
7-Chloro-2-methyl-3-(m-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the m-tolyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
62820-64-8 |
|---|---|
Formule moléculaire |
C16H13ClN2O |
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
7-chloro-2-methyl-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O/c1-10-4-3-5-13(8-10)19-11(2)18-15-9-12(17)6-7-14(15)16(19)20/h3-9H,1-2H3 |
Clé InChI |
KXHQMADJUBBPRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




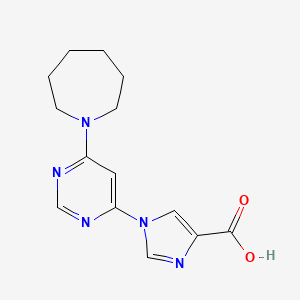

![(S)-2-((3aS,4R,6R,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B11842711.png)
![Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate](/img/structure/B11842723.png)
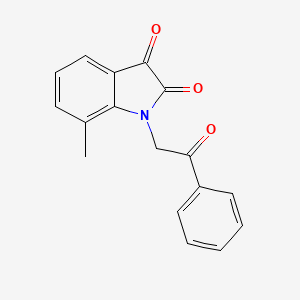
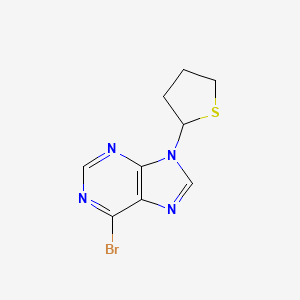
![4-[(3,4-Dihydroisoquinoline-2(1H)-carbothioyl)amino]butanoic acid](/img/structure/B11842745.png)

![Carbamic acid, N-[1-(4-cyanophenyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B11842763.png)


